3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
3-P-NPP has been studied for its potential application in medicinal chemistry and drug discovery. It has been found to possess antioxidant, anti-inflammatory, and antifungal properties, as well as to modulate the activity of various enzymes and receptors. In addition, 3-P-NPP has been studied for its ability to inhibit the growth of cancer cells, as well as for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing processes such as cell signaling, enzyme activity, and gene expression .
Advantages and Limitations for Lab Experiments
The advantages of using 3-P-NPP in laboratory experiments include its low cost, easy availability, and relative safety. Furthermore, 3-P-NPP can be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of various drugs. However, 3-P-NPP can be toxic if used in high doses, and its effects can be unpredictable in certain animal models.
Future Directions
The future directions of research into 3-P-NPP include further studies into its mechanism of action, its potential therapeutic applications, and its potential interactions with other compounds. In addition, further studies are needed to investigate the effects of 3-P-NPP in different animal models, as well as its potential effects on human health. Finally, further studies are needed to investigate the potential toxic effects of 3-P-NPP and its interactions with other drugs.
Synthesis Methods
3-P-NPP can be synthesized by a multi-step process, beginning with the reaction of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide with potassium carbonate in acetonitrile to form the desired product. This reaction is followed by the addition of 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide to the reaction mixture. The final step involves the hydrolysis of the product to yield the desired compound.
properties
IUPAC Name |
3-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h1-6,8-13,15-16H,7,14H2,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFCBFVNDVLPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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